molecular formula C16H16N4O B7586972 (2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide

(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide

Cat. No. B7586972
M. Wt: 280.32 g/mol
InChI Key: SMWFSVGUSKPHFY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide is a chemical compound that has shown potential in various scientific research applications. This compound is also known as MLN8054 or TAK-901 and is a potent inhibitor of Aurora A kinase, a protein that plays a crucial role in cell division.

Mechanism of Action

(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide inhibits the activity of Aurora A kinase by binding to its ATP-binding site. This binding prevents the phosphorylation of downstream targets that are essential for cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide can induce G2/M cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide has several advantages for lab experiments, including its high potency and selectivity for Aurora A kinase. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can be a limitation for some experiments.

Future Directions

There are several future directions for the research on (2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders or viral infections. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.

Synthesis Methods

The synthesis of (2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide involves a multistep process that includes the reaction of 5-bromoindazole with N-Boc-2-phenylalanine, followed by the removal of the Boc group and coupling with (S)-2-amino-3-phenylpropanoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer, including breast, lung, and colon cancers. Studies have also suggested that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-14(8-11-4-2-1-3-5-11)16(21)19-13-6-7-15-12(9-13)10-18-20-15/h1-7,9-10,14H,8,17H2,(H,18,20)(H,19,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWFSVGUSKPHFY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide

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